An In-depth Technical Guide to the Physical Properties of 5-Chloro-6-fluoropyridin-2-amine
An In-depth Technical Guide to the Physical Properties of 5-Chloro-6-fluoropyridin-2-amine
Introduction
5-Chloro-6-fluoropyridin-2-amine is a halogenated pyridine derivative that serves as a critical building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine group and two distinct halogens, imparts specific reactivity and conformational properties, making it a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of the core physical properties of 5-Chloro-6-fluoropyridin-2-amine, offering field-proven insights and detailed experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently assess the identity and purity of this important intermediate.
Core Physicochemical Properties
The fundamental physical and chemical attributes of a compound are the cornerstone of its application in synthesis and material science. These properties dictate handling, storage, and reaction conditions.
Summary of Physicochemical Data
For efficient reference, the primary physical properties of 5-Chloro-6-fluoropyridin-2-amine are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-chloro-6-fluoropyridin-2-amine | |
| CAS Number | 1378595-22-2 | |
| Molecular Formula | C₅H₄ClFN₂ | [1] |
| Molecular Weight | 146.55 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 256.0 ± 35.0 °C at 760 mmHg | |
| Storage Temperature | 4°C, protect from light |
Molecular Structure and Weight
The molecular formula of the compound is C₅H₄ClFN₂.[1] The calculated molecular weight is 146.55 g/mol , a crucial parameter for stoichiometric calculations in reaction design and for interpretation of mass spectrometry data.[1] The presence of chlorine results in a characteristic isotopic pattern in mass spectra, which is a key diagnostic feature.
Physical State and Appearance
At ambient temperature, 5-Chloro-6-fluoropyridin-2-amine exists as a solid. While color can vary based on purity, related compounds like 2-Amino-5-chloro-3-fluoropyridine are described as white to pale cream crystals or powder.[2] This solid nature necessitates appropriate solubility testing for use in solution-phase reactions.
Thermal Properties
The boiling point is reported to be 256.0 ± 35.0 °C at atmospheric pressure (760 mmHg). This relatively high boiling point is consistent with its aromatic structure and the presence of polar functional groups capable of intermolecular hydrogen bonding. While a specific melting point is not widely reported for this exact isomer, a related compound, 2-Amino-5-chloro-3-fluoropyridine, has a melting range of 91.0-97.0 °C.[2]
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of chemical compounds. The following sections detail the expected spectral characteristics of 5-Chloro-6-fluoropyridin-2-amine.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for determining the molecular weight of a compound. For 5-Chloro-6-fluoropyridin-2-amine, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode is the preferred method. This is because the basic amine group is readily protonated.
-
Expected Ion: The expected protonated molecular ion ([M+H]⁺) would have an m/z of approximately 147.0126.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z ~149.0097 with roughly one-third the intensity of the [M+H]⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a primary aromatic amine, 5-Chloro-6-fluoropyridin-2-amine will exhibit several characteristic absorption bands.
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N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations.[3] These bands are generally sharper and weaker than the O-H stretches of alcohols.[3]
-
N-H Bending: An N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range.[3]
-
C-N Stretching: The stretching vibration for an aromatic C-N bond typically appears as a strong band in the 1335-1250 cm⁻¹ region.[3]
-
C-F and C-Cl Stretching: Carbon-halogen stretches are found in the fingerprint region. The C-F stretch is typically strong and appears in the 1400-1000 cm⁻¹ range, while the C-Cl stretch is found at lower wavenumbers, generally between 800 and 600 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
Amine Protons (-NH₂): A broad singlet, typically in the δ 5.0-6.0 ppm range, corresponding to the two amine protons. The chemical shift and peak shape can be highly dependent on the solvent and concentration.
-
Aromatic Protons (Ar-H): Two signals in the aromatic region (δ 6.5-8.0 ppm). The proton at position 3 (adjacent to the amine) and the proton at position 4 (between the halogens) will appear as doublets or doublet of doublets due to coupling with each other (³JHH) and, for the proton at position 4, coupling to the fluorine atom (⁴JHF).
-
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals for the five carbons of the pyridine ring. The carbons bonded to the electronegative fluorine, chlorine, and nitrogen atoms will be shifted downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observed, resulting in splitting of the carbon signals.
Experimental Methodologies
To ensure the trustworthiness of analytical results, standardized and well-documented protocols are essential. The following methods provide a starting point for the characterization of 5-Chloro-6-fluoropyridin-2-amine.
Protocol for Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed melting range indicates the presence of impurities.
-
Sample Preparation: Place a small amount (1-2 mg) of the finely ground solid into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
Protocol for LC-MS Analysis
Causality: This protocol is designed for accurate mass determination and purity analysis. Liquid chromatography separates the analyte from potential impurities before it enters the mass spectrometer. Electrospray ionization is chosen for its soft ionization, which keeps the molecule intact and allows for the observation of the protonated molecular ion.
-
Sample Preparation:
-
Prepare a stock solution of 5-Chloro-6-fluoropyridin-2-amine at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.[5]
-
-
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.[5]
-
Mass Spectrometer: Agilent 6546 LC/Q-TOF or equivalent high-resolution mass spectrometer.[5]
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[5]
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]⁺ m/z (147.0126).
-
Analyze the mass spectrum to confirm the accurate mass and the presence of the characteristic ³⁷Cl isotopic peak at M+2.
-
Integrate the peak area to assess purity relative to any detected impurities.
-
Conclusion
5-Chloro-6-fluoropyridin-2-amine is a solid compound with a well-defined molecular structure and weight. Its physical properties are characterized by a high boiling point and spectral features consistent with its primary aromatic amine and halogenated pyridine structure. The experimental protocols provided in this guide for mass spectrometry and melting point determination offer a robust framework for researchers to verify the identity, purity, and quality of this key synthetic intermediate, thereby ensuring the integrity of subsequent research and development efforts in the pharmaceutical and agrochemical industries.
References
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
PubChem. 2-Chloro-5-fluoropyridin-3-amine. [Link]
-
Epistemeo. Introduction to IR Spectroscopy - Amines. [Link]
Sources
- 1. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chloro-3-fluoropyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
